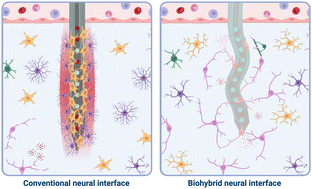Biohybrid neural interfaces: improving the biological integration of neural implants
Chemical Communications Pub Date: 2023-11-20 DOI: 10.1039/D3CC05006H
Abstract
Implantable neural interfaces (NIs) have emerged in the clinic as outstanding tools for the management of a variety of neurological conditions caused by trauma or disease. However, the foreign body reaction triggered upon implantation remains one of the major challenges hindering the safety and longevity of NIs. The integration of tools and principles from biomaterial design and tissue engineering has been investigated as a promising strategy to develop NIs with enhanced functionality and performance. In this Feature Article, we highlight the main bioengineering approaches for the development of biohybrid NIs with an emphasis on relevant device design criteria. Technical and scientific challenges associated with the fabrication and functional assessment of technologies composed of both artificial and biological components are discussed. Lastly, we provide future perspectives related to engineering, regulatory, and neuroethical challenges to be addressed towards the realisation of the promise of biohybrid neurotechnology.


Recommended Literature
- [1] Molten salts as a reusable medium for the preparation of heterocyclic compounds
- [2] Back donation, intramolecular electron transfer and N–O bond scission targeting nitrogen oxyanion reduction: how can a metal complex assist?†
- [3] One step urea assisted synthesis of polycrystalline Eu3+ doped KYP2O7 – luminescence and emission thermal quenching properties
- [4] Back cover
- [5] Heating-up synthesis of cadimum-free and color-tunable quaternary and five-component Cu–In–Zn–S-based semiconductor nanocrystals†
- [6] Coordination of a chiral tin(ii) cation bearing a bis(oxazoline) ligand with tetrahydrofuran derivatives†
- [7] Estimates of average bond energies and resonance energies of hydrocarbons
- [8] Features of structure and optical properties GO and a GO/PVA composite subjected to gamma irradiation
- [9] Design and application of diimine-based copper(i) complexes in photoredox catalysis†
- [10] A pyridinium salt with crystalline phase transformation under water vapor and reversible mechanochromic luminescent properties†










